N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Description
N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline: is a complex organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-22(5-2)16-10-9-15(12-17(16)23(24)25)19-20-18(21-26-19)14-8-6-7-13(3)11-14/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSGXVXOTUTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC(=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. This is followed by nitration and subsequent substitution reactions to introduce the nitro and aniline groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and oxadiazole moieties.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology:
- Investigated for its antimicrobial and antiviral properties.
- Potential use as a probe in biochemical assays.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
- Studied for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Potential applications in the agricultural sector as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline involves its interaction with various molecular targets. The compound can bind to proteins and nucleic acids, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of oxidative stress. The exact pathways and molecular targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
- N,N-diethyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-nitroaniline
- N,N-diethyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
- N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]-2-nitroaniline
Uniqueness:
- The specific arrangement of functional groups in N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline imparts unique electronic and steric properties.
- Its nitro group and oxadiazole ring contribute to its distinct reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
